molecular formula C5H10NO3P B031142 Diethyl cyanophosphonate CAS No. 2942-58-7

Diethyl cyanophosphonate

Cat. No.: B031142
CAS No.: 2942-58-7
M. Wt: 163.11 g/mol
InChI Key: ZWWWLCMDTZFSOO-UHFFFAOYSA-N
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Preparation Methods

Diethyl cyanophosphonate can be synthesized by reacting diethyl phosphite with cyanogen bromide. The reaction mixture gradually heats up, and the product is obtained by vacuum distillation, collecting the fraction at 104-105°C under reduced pressure (2.53 kPa). The yield of this reaction is approximately 65% .

Scientific Research Applications

Nerve Agent Simulant

Detection and Analysis
DCNP is recognized as a simulant for nerve agents, particularly Tabun. Its detection has been explored using various methods, including fluorescence-based sensors. For instance, a reversible fluorescent sensor utilizing fluorescein has been developed to detect DCNP effectively, demonstrating its potential for environmental monitoring and safety applications related to chemical warfare agents .

Research Studies
A study highlighted the hydrolysis of DCNP in the presence of amine-containing derivatives, showcasing its utility in developing remediation strategies for nerve agents. The research indicates that specific organocatalysts can facilitate the degradation of DCNP, thus contributing to methods for mitigating the effects of chemical warfare agents .

Organic Synthesis

Synthetic Intermediate
DCNP serves as an important intermediate in organic synthesis. It is utilized in the preparation of various phosphonate derivatives, which are crucial in the development of pharmaceuticals and agrochemicals. The compound's reactivity allows for the introduction of phosphonate groups into organic molecules, enhancing their biological activity .

Case Studies
In one case study, researchers employed DCNP in the synthesis of anti-inflammatory compounds. The phosphonate moiety was integral to the biological activity of these compounds, showcasing how DCNP can be leveraged to create therapeutically relevant molecules . Additionally, it has been used in click chemistry reactions for the detection of organophosphate pesticides, demonstrating its versatility in analytical applications .

Therapeutic Potential

Anti-inflammatory Applications
Recent patents have indicated that phosphonate compounds derived from DCNP exhibit anti-inflammatory properties. These compounds could potentially be developed into therapeutic agents for treating inflammatory diseases . The ability to modify DCNP to enhance its biological activity opens avenues for drug development.

Mechanistic Studies
Research has also focused on understanding the mechanisms by which DCNP and its derivatives exert anti-inflammatory effects. Studies suggest that these compounds may influence cellular pathways involved in inflammation, providing insights into their potential as therapeutic agents .

Summary Table of Applications

Application Area Details
Nerve Agent Simulant Used for detection via fluorescence sensors; aids in remediation strategies for nerve agents.
Organic Synthesis Acts as an intermediate for synthesizing phosphonate derivatives; enhances biological activity.
Therapeutic Potential Potential anti-inflammatory applications; modification leads to biologically active compounds.

Mechanism of Action

Diethyl cyanophosphonate acts as a nerve agent simulant by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, respiratory paralysis, and potentially death . The compound forms a stable complex with the enzyme, preventing its normal function .

Comparison with Similar Compounds

Diethyl cyanophosphonate is similar to other organophosphorus compounds such as diethyl chlorophosphate and diethyl methylphosphonate. it is unique in its application as a nerve agent simulant and its use in peptide synthesis . Other similar compounds include:

    Diethyl chlorophosphate: Used in the synthesis of organophosphorus compounds and as a reagent in organic synthesis.

    Diethyl methylphosphonate: Employed in the production of flame retardants and plasticizers.

This compound stands out due to its versatility in organic synthesis and its role in detecting chemical warfare agents .

Biological Activity

Diethyl cyanophosphonate (DCNP) is an organophosphorus compound that has garnered interest due to its potential applications in biological systems, particularly as a nerve agent simulant and in synthetic organic chemistry. This article explores the biological activity of DCNP, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C5_5H10_{10}NO3_3P
  • CAS Number : 2942-58-7
  • Molecular Weight : 175.10 g/mol

DCNP is characterized by the presence of a cyanophosphonate group, which contributes to its reactivity and biological interactions. Its structure allows it to mimic certain nerve agents, making it a useful compound in research related to chemical warfare agents.

Synthesis of this compound

DCNP can be synthesized through various methods, including the reaction of phosphorus oxychloride with diethyl malonate and subsequent hydrolysis. The synthesis typically involves the following steps:

  • Formation of the Phosphonyl Group : Reacting phosphorus oxychloride with diethyl malonate.
  • Cyanation : Introducing a cyanide group to form the cyanophosphonate.
  • Purification : Isolating the product through distillation or crystallization.

DCNP exhibits biological activity primarily through its interaction with cholinergic systems. As a nerve agent simulant, it inhibits acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses. This mechanism underlies its potential toxicity and therapeutic implications in treating nerve agent poisoning.

In Vitro Studies

In vitro studies have demonstrated that DCNP can affect various cellular processes:

  • Cytotoxicity : Research has shown that DCNP exhibits cytotoxic effects on different cell lines. For instance, in studies involving CCRF-CEM leukemia cells, compounds derived from DCNP showed varying degrees of activity, with some derivatives being completely inactive (IC50_{50} > 20 μg/mL) while others exhibited moderate activity (IC50_{50} = 6.7 μg/mL) .
  • Antifolate Activity : In synthetic pathways involving DCNP, researchers have explored its use in creating antifolate compounds. However, many synthesized derivatives were found to lack significant biological activity against cancer cell lines .

1. Nerve Agent Simulant Research

DCNP has been utilized as a model compound for studying the effects of nerve agents on biological systems. It serves as a safer alternative for evaluating antidotes and protective measures against actual chemical warfare agents. Studies have indicated that treatments with specific antidotes can mitigate the toxic effects induced by DCNP .

2. Decontamination Studies

In decontamination research involving simulated chemical agents, DCNP was used to evaluate the efficacy of various protective coatings and decontaminants. The protective ratios calculated from these studies help determine the effectiveness of treatments in preventing toxicity from exposure .

Summary of Findings

Study FocusKey Findings
CytotoxicityVariability in activity; some derivatives inactive
Antifolate SynthesisMany synthesized analogues showed no significant activity
Nerve Agent SimulantEffective for studying antidotes against nerve agents
DecontaminationUseful for evaluating protective measures against toxins

Q & A

Basic Research Questions

Q. What are the critical physico-chemical properties of DCNP relevant to experimental design?

DCNP (C₅H₁₀NO₃P) has a molecular weight of 163.11 g/mol, a density of 1.075 g/mL at 25°C, and a boiling point of 104–105°C under 19 mm Hg. Its stability in polar aprotic solvents (e.g., DMF, THF) makes it suitable for phosphorylation reactions. Researchers should prioritize inert atmosphere conditions (e.g., N₂) due to its sensitivity to moisture and potential HCN release during reactions .

Q. How is DCNP utilized as a coupling agent in peptide synthesis?

DCNP activates carboxyl groups for amide bond formation via in situ generation of reactive intermediates. For example, in peptide coupling:

  • Dissolve the carboxyl substrate and amine in DMF at 0°C.
  • Add DCNP (1.2 equiv) and a tertiary base (e.g., DIPEA, 3.0 equiv) to promote activation.
  • Monitor reaction progress via LCMS to optimize yield and minimize side products like cyanate byproducts .

Q. What methodologies are effective for detecting DCNP in aqueous solutions?

Fluorescence-based detection using CdSe/ZnS quantum dots (QDs) and Au nanoparticles (AuNPs) leverages Förster Resonance Energy Transfer (FRET). DCNP disrupts QD-AuNP assemblies, restoring fluorescence quenched by FRET. Key steps:

  • Prepare QD-AuNP composites via self-assembly.
  • Calibrate fluorescence recovery against DCNP concentration (detection limit: ~10 nM).
  • Validate specificity against interferents (e.g., diethyl chlorophosphate) using competitive assays .

Advanced Research Questions

Q. How can solvent-free synthesis of cyanohydrin O-phosphates using DCNP be optimized?

DCNP acts as both a phosphorylating agent and HCN source in solvent-free cyanohydrin O-phosphate synthesis:

  • Mix aldehydes/ketones with DCNP (1.5 equiv) under mechanical stirring.
  • Reaction completion (<30 min) is confirmed by TLC or NMR.
  • Key factors: stoichiometric excess of DCNP, trace HCN catalysis, and temperature control (25–40°C) to prevent decomposition .

Q. What strategies improve selectivity in fluorescent probe design for DCNP detection?

Cyclization-induced fluorescence enhancement (CIEE) probes (e.g., coumarin derivatives) exploit DCNP’s nucleophilicity:

  • Design probes with a latent fluorophore (e.g., 7-diethylamino coumarin) and a DCNP-reactive group (e.g., hydroxyl).
  • DCNP triggers cyclization, restoring fluorescence (λₑₓ/λₑₘ = 350/450 nm).
  • Validate selectivity using fluorogenic assays with nerve agent mimics (e.g., diethyl chlorophosphate) .

Q. How to resolve contradictions in proposed reaction mechanisms involving DCNP?

Conflicting mechanistic data (e.g., HCN participation in solvent-free synthesis) can be addressed by:

  • Isotopic labeling (e.g., ¹³C-HCN) to track incorporation into products via NMR.
  • Kinetic studies under varying HCN concentrations to establish rate dependencies.
  • Computational modeling (DFT) to compare activation energies of proposed pathways .

Q. What methodologies are recommended for toxicological profiling of DCNP?

  • In vitro assays : Measure acetylcholinesterase (AChE) inhibition using Ellman’s method (IC₅₀ determination).
  • In silico modeling : Use QSAR models for organophosphates to predict acute toxicity (e.g., LD₅₀).
  • Class-based extrapolation : Compare DCNP’s reactivity with structurally related nerve agents (e.g., sarin analogs) .

Q. How to analyze contradictory data in FRET-based DCNP detection systems?

Discrepancies in fluorescence recovery efficiency may arise from:

  • QD-AuNP spacing : Optimize self-assembly conditions (e.g., pH, ionic strength) to ensure consistent FRET efficiency.
  • Matrix effects : Perform spike-and-recovery experiments in complex matrices (e.g., serum) to assess interference.
  • Data normalization : Use internal standards (e.g., rhodamine B) to correct for instrumental variability .

Properties

IUPAC Name

diethoxyphosphorylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10NO3P/c1-3-8-10(7,5-6)9-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWWLCMDTZFSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90183639
Record name Diethylphosphorocyanidate
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Molecular Weight

163.11 g/mol
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Physical Description

Yellow liquid; [Alfa Aesar MSDS]
Record name Diethyl cyanophosphonate
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CAS No.

2942-58-7
Record name Diethyl cyanophosphonate
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Record name Diethylphosphorocyanidate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylphosphorocyanidate
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Record name Diethyl cyanidophosphate
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Record name DIETHYLPHOSPHOROCYANIDATE
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Synthesis routes and methods

Procedure details

In order to try different protecting groups on the phosphate, several other methods of phosphorylation were attempted. These included the use of alkylamidophosphines, which have been shown to readily phosphorylate alcohols and phenols in high yield. For example, di-tert-butyloxy (N,N-diisopropylamido)phosphine, prepared from dichloro(N,N-diisopropylamido)phosphine and tert-butanol was allowed to react with diphenol 1 in the presence of 1H-tetrazole. After phosphorylating diphenol 1, subsequent in situ oxidation of the trivalent phosphorous to the pentavalent species with meta-chloroperoxybenzoic acid did not result in the desired phosphate. Perhaps this unpromising result arose from the steric crowding involved with four tert-butyl groups in the 2′- and 3′- positions, or from the oxidation step which may have effected the stilbene olefin. Interestingly, the use of dibenzyloxy(N,N-diisopropylamido)phosphine under the reaction conditions just described did afford phosphate 10 but only in 10% yield. Two other phosphorylation methods were attempted using di-tert-butyl phosphite with an in situ generation of the appropriate halide (Br, Cl), and N,N-diisopropylphosphorodiamidic chloride. Neither method led to the corresponding diphosphate analog of dibenzylphosphate 10. Diphosphorylation of 1 was also achieved in good yield with diethylcyano-phosphonate. However, this method proved to be problematic due to harsh conditions needed to remove an ethyl group.
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Diethyl cyanophosphonate
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Diethyl cyanophosphonate
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Diethyl cyanophosphonate
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Diethyl cyanophosphonate
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Diethyl cyanophosphonate

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